2′,3′-Cyclic adenosine monophosphate (2′,3′-cyclic AMP) is a cyclic nucleotide found in various organisms, including bacteria, plants, and mammals. [, , ] Unlike its more famous isomer, 3′,5′-cyclic AMP, which acts as a ubiquitous second messenger in cellular signaling, 2′,3′-cyclic AMP is primarily considered an intermediate in RNA metabolism. [, , , ]
Specifically, it is generated during RNA degradation by certain ribonucleases that cleave the phosphodiester bonds in RNA, leaving a 2′,3′-cyclic phosphate group on the ribose sugar. [, , , , ] 2′,3′-Cyclic AMP is further hydrolyzed by 2′,3′-cyclic nucleotide 3′-phosphohydrolases (CNPases) to yield 2′-AMP. [, , , , , , , ]
Although not a signaling molecule like 3′,5′-cyclic AMP, 2′,3′-cyclic AMP serves as a valuable tool in studying RNA metabolism, enzyme activity, and potential prebiotic chemistry. [, , ]
The identification of 2',3'-cyclic adenosine monophosphate was first reported through high-performance liquid chromatography-tandem mass spectrometry analysis of renal venous effluent from isolated, perfused kidneys. This study highlighted that the compound is produced endogenously, likely as a result of ribonuclease-mediated breakdown of messenger RNA under conditions of energy depletion .
2',3'-Cyclic adenosine monophosphate belongs to the class of cyclic nucleotides, which are essential second messengers in various biological signaling pathways. It is classified as a nucleotide derivative, specifically an adenine nucleotide, and is involved in regulating numerous physiological processes.
The synthesis of 2',3'-cyclic adenosine monophosphate can occur through enzymatic activity, particularly involving ribonucleases that facilitate the hydrolysis of messenger RNA. This process leads to the formation of cyclic nucleotides from the resultant nucleotides. Additionally, chemical synthesis methods may involve phosphoramidite chemistry or solid-phase synthesis techniques to create this compound in laboratory settings.
In laboratory synthesis, 2',3'-cyclic adenosine monophosphate can be generated by cyclizing adenosine-5'-triphosphate in the presence of catalysts that promote the formation of cyclic structures. The reaction conditions typically require careful control of pH and temperature to favor cyclization over hydrolysis.
The molecular structure of 2',3'-cyclic adenosine monophosphate features a cyclic phosphate group formed between the 2' and 3' hydroxyl groups of the ribose sugar. The structure can be represented as follows:
The structural configuration allows for specific interactions with proteins and enzymes involved in signal transduction pathways. The unique arrangement differentiates it from other cyclic nucleotides like 3',5'-cyclic adenosine monophosphate.
2',3'-Cyclic adenosine monophosphate undergoes various chemical reactions, particularly hydrolysis, which can lead to the formation of linear nucleotides such as 2'-adenosine monophosphate and 3'-adenosine monophosphate. These reactions are often catalyzed by ecto-nucleotide triphosphate diphosphohydrolases and phosphodiesterases.
The hydrolysis process involves the cleavage of the cyclic phosphate bond, which can be monitored using chromatographic techniques such as high-performance liquid chromatography. The kinetics of these reactions can provide insights into the physiological roles and regulatory mechanisms involving this cyclic nucleotide.
The mechanism by which 2',3'-cyclic adenosine monophosphate exerts its effects involves binding to specific receptors or enzymes that mediate intracellular signaling pathways. For instance, it has been shown to inhibit cell growth in certain vascular smooth muscle cells more effectively than its 3',5' counterpart .
Research indicates that extracellular levels of 2',3'-cyclic adenosine monophosphate can significantly influence the metabolism of other adenine nucleotides, suggesting a regulatory role in cellular energy homeostasis and signaling .
2',3'-Cyclic adenosine monophosphate has potential applications in various fields:
2',3'-Cyclic adenosine monophosphate (2',3'-cAMP) is a positional isomer of the classical second messenger 3',5'-cAMP, distinguished by its unique ring structure formation. In 2',3'-cAMP, the phosphodiester bond bridges the 2'- and 3'-hydroxyl groups of the ribose sugar, resulting in a cis configuration with a five-membered ring. This contrasts with the 3',5'-cAMP isomer, where the bond connects the 3' and 5' positions, forming a six-membered ring in a trans configuration [1] [2]. The structural divergence confers distinct biochemical properties: 2',3'-cAMP exhibits greater conformational flexibility due to reduced ring strain, influencing its metabolic stability and intermolecular interactions [5].
Chromatographic and mass spectrometric techniques are essential for differentiating these isomers. High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) reveals a definitive baseline separation: 2',3'-cAMP elutes at ~2.9 minutes, while 3',5'-cAMP elutes at ~6.3 minutes using a C-18 column [1]. Despite identical mass-to-charge ratios (m/z 330→136 for both precursors), their distinct retention times and fragmentation patterns confirm structural identities. Nuclear magnetic resonance (NMR) further validates the ribose ring conformation, where 2',3'-cAMP shows characteristic chemical shifts at δ 4.45 ppm (H-2') and δ 4.65 ppm (H-3') [4].
Table 1: Structural Differentiation of cAMP Isomers
Property | 2',3'-cAMP | 3',5'-cAMP |
---|---|---|
Phosphodiester Bond | Between 2' and 3' hydroxyls | Between 3' and 5' hydroxyls |
Ring Conformation | 5-membered, cis | 6-membered, trans |
HPLC Retention Time | 2.9 min | 6.3 min |
Characteristic NMR Shifts | δ 4.45 (H-2'), δ 4.65 (H-3') | δ 4.27 (H-3'), δ 4.53 (H-5') |
Bond Angles | 95° (C2'-O-P-O-C3') | 110° (C3'-O-P-O-C5') |
2',3'-cAMP (C₁₀H₁₁N₅O₆P·Na) has a molecular weight of 351.2 g/mol and exhibits a molar extinction coefficient (ε) of 15,000 L·mol⁻¹·cm⁻¹ at 259 nm, typical for adenine-based nucleotides [5]. Its lipophilicity (log P = 0.94) is marginally higher than 3',5'-cAMP (log P = 0.38), influencing membrane permeability and subcellular distribution. However, unmodified 2',3'-cAMP shows limited cellular uptake, necessitating permeable analogs like 8-Br-2',3'-cAMP for experimental studies [3] [8].
Stability in biological systems is governed by enzymatic and non-enzymatic hydrolysis. In aqueous solutions, 2',3'-cAMP undergoes pH-dependent degradation, with maximal stability at neutral pH (t₁/₂ > 24 hours). In contrast, physiological environments accelerate decay: extracellular 2',3'-cAMP is rapidly metabolized to 2'-AMP and 3'-AMP by ecto-2',3'-cyclic nucleotide 3'-phosphodiesterases (CNPases), followed by conversion to adenosine via ecto-5'-nucleotidases [1] [2]. Intracellularly, it is hydrolyzed by endo-CNPases within minutes, as demonstrated in Arabidopsis seedlings where exogenous 8-Br-2',3'-cAMP disappears within 24 hours, concomitant with adenosine accumulation [3] [8]. Temperature also modulates stability; heat stress (≥37°C) accelerates non-enzymatic hydrolysis 3-fold [6].
Table 2: Physicochemical Properties of 2',3'-cAMP
Property | Value | Biological Significance |
---|---|---|
Molecular Formula | C₁₀H₁₁N₅O₆P·Na | Sodium salt enhances solubility |
Molecular Weight | 351.2 g/mol | Facilitates LC-MS/MS detection |
Absorption Maximum | 259 nm | Quantification via UV spectrometry |
Lipophilicity (log P) | 0.94 | Moderate membrane permeability |
Half-life (pH 7.4) | >24 hours (in vitro) | Suitable for experimental applications |
Half-life (cellular) | <30 minutes | Rapid metabolic conversion to adenosine |
2',3'-cAMP is an evolutionarily ancient molecule originating from RNA degradation pathways conserved across all domains of life. Its biosynthesis is catalyzed by RNases via mRNA transphosphorylation: RNase T2 family enzymes in eukaryotes and RNase I in Escherichia coli release 2',3'-cNMPs during RNA hydrolysis [1] [6]. In bacteria (E. coli, Salmonella enterica), 2',3'-cAMP modulates biofilm formation and flagellar motility. For example, E. coli RNase I mutants lacking 2',3'-cAMP production exhibit 60% reduced biofilm and hypermotility, phenotypes rescued by exogenous 2',3'-cAMP analogs [6].
In plants (Arabidopsis thaliana), 2',3'-cAMP functions as a stress alarmone, increasing 5-fold during wounding, heat, or dark stress [7] [8]. It binds RNA-binding protein 47b (Rbp47b), triggering stress granule assembly to protect mRNA from degradation. The Arabidopsis 2',3'-cAMP-adenosine pathway mirrors mammalian systems: 2',3'-cAMP is metabolized to adenosine, though transcriptomic analyses reveal distinct signaling mechanisms independent of adenosine [3] [8].
Mammalian systems utilize the 2',3'-cAMP-adenosine pathway for tissue protection. Renal or cerebral injury in rodents elevates extracellular 2',3'-cAMP 8-fold, which is sequentially converted to 2'-AMP/3'-AMP and adenosine via CNPase and CD73 [1] [2]. Adenosine then activates renoprotective or neuroprotective receptors. Humans show analogous pathways; traumatic brain injury increases cerebrospinal 2',3'-cAMP and adenosine 10-fold [2]. Notably, CNPase deficiency exacerbates neuronal injury but protects kidneys, suggesting organ-specific adaptations of this ancient pathway [2] [6].
Table 3: Evolutionary Conservation of 2',3'-cAMP Pathways
Organism | Biosynthetic Enzyme | Physiological Roles | Key Metabolites |
---|---|---|---|
Bacteria | RNase I | Biofilm modulation, flagellar motility | 2',3'-cAMP, 2'-AMP |
Plants | RNase T2 family | Stress granule assembly, dark adaptation | 2',3'-cAMP, adenosine |
Mammals | RNase A/T2 | Organ protection after injury | 2'-AMP, 3'-AMP, adenosine |
Humans | RNase A/T2 | Cerebrospinal fluid surge post-TBI | 2',3'-cAMP, adenosine |
Comprehensive Compound List
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: